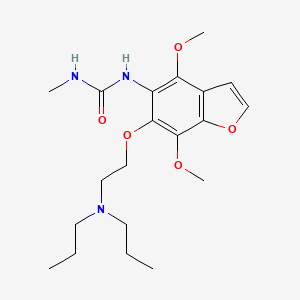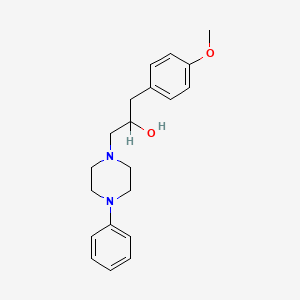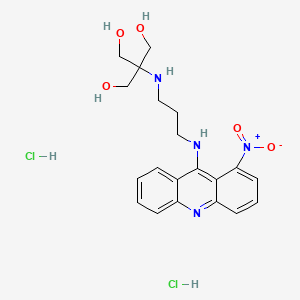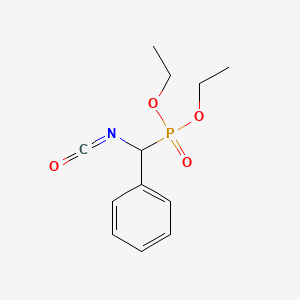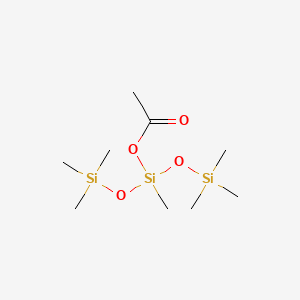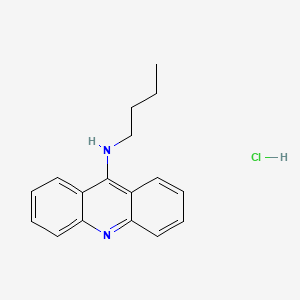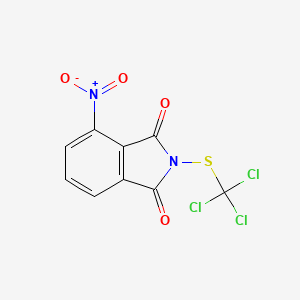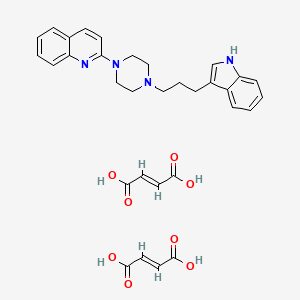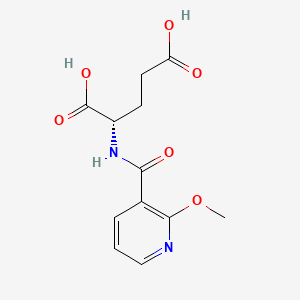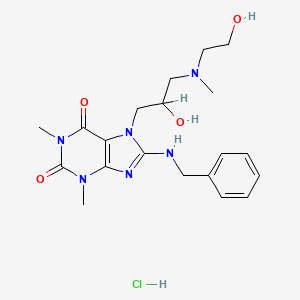
5-(Furan-2-yl)penta-3,4-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)penta-3,4-dien-2-one is an organic compound characterized by the presence of a furan ring attached to a penta-3,4-dien-2-one moiety. This compound is notable for its unique structure, which combines the reactivity of the furan ring with the conjugated diene system, making it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)penta-3,4-dien-2-one typically involves the aldol condensation of furfural and acetone. This reaction is carried out under mild conditions, often at 50°C and atmospheric pressure, using magnesium hydroxide fluorides as catalysts . The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-2-yl)penta-3,4-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products Formed
Applications De Recherche Scientifique
5-(Furan-2-yl)penta-3,4-dien-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of biofuels and other renewable energy sources through catalytic conversion processes
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)penta-3,4-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the conjugated diene system and the electron-rich furan ring, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibiting enzyme activity or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Di(furan-2-yl)penta-1,4-dien-3-one: A similar compound with two furan rings, known for its use in biofuel production.
(1E,3Z,4E)-1-(4-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one: Known for its antiviral properties.
Uniqueness
5-(Furan-2-yl)penta-3,4-dien-2-one is unique due to its specific structure, which combines the reactivity of the furan ring with the conjugated diene system. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
74143-91-2 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
InChI |
InChI=1S/C9H8O2/c1-8(10)4-2-5-9-6-3-7-11-9/h3-7H,1H3 |
Clé InChI |
NZZKDTUUJDXNTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


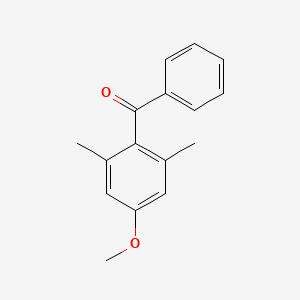
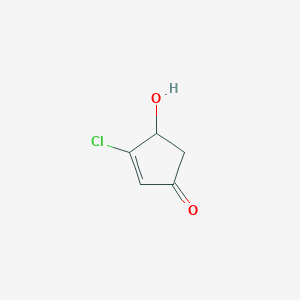
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
